Cas no 1889428-06-1 (4-Methyl-1,1-dioxothian-4-ol)

4-Methyl-1,1-dioxothian-4-ol structure
4-Methyl-1,1-dioxothian-4-ol structure
商品名:4-Methyl-1,1-dioxothian-4-ol
CAS番号:1889428-06-1
MF:C6H12O3S
メガワット:164.222681045532
CID:5277380
PubChem ID:58387715

4-Methyl-1,1-dioxothian-4-ol 化学的及び物理的性質

名前と識別子

    • 4-hydroxy-4-methyl-1lambda6-thiane-1,1-dione
    • 4-Methyl-1,1-dioxothian-4-ol
    • インチ: 1S/C6H12O3S/c1-6(7)2-4-10(8,9)5-3-6/h7H,2-5H2,1H3
    • InChIKey: UDASWWAWHRAUJY-UHFFFAOYSA-N
    • ほほえんだ: S1(CCC(C)(CC1)O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 164.05071541g/mol
  • どういたいしつりょう: 164.05071541g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 62.8

4-Methyl-1,1-dioxothian-4-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-693627-5.0g
4-hydroxy-4-methyl-1lambda6-thiane-1,1-dione
1889428-06-1 95.0%
5.0g
$2235.0 2025-03-12
Enamine
EN300-693627-0.1g
4-hydroxy-4-methyl-1lambda6-thiane-1,1-dione
1889428-06-1 95.0%
0.1g
$678.0 2025-03-12
Enamine
EN300-693627-0.5g
4-hydroxy-4-methyl-1lambda6-thiane-1,1-dione
1889428-06-1 95.0%
0.5g
$739.0 2025-03-12
Enamine
EN300-693627-0.25g
4-hydroxy-4-methyl-1lambda6-thiane-1,1-dione
1889428-06-1 95.0%
0.25g
$708.0 2025-03-12
Enamine
EN300-693627-2.5g
4-hydroxy-4-methyl-1lambda6-thiane-1,1-dione
1889428-06-1 95.0%
2.5g
$1509.0 2025-03-12
Enamine
EN300-693627-1.0g
4-hydroxy-4-methyl-1lambda6-thiane-1,1-dione
1889428-06-1 95.0%
1.0g
$770.0 2025-03-12
Enamine
EN300-693627-0.05g
4-hydroxy-4-methyl-1lambda6-thiane-1,1-dione
1889428-06-1 95.0%
0.05g
$647.0 2025-03-12
Enamine
EN300-693627-10.0g
4-hydroxy-4-methyl-1lambda6-thiane-1,1-dione
1889428-06-1 95.0%
10.0g
$3315.0 2025-03-12

4-Methyl-1,1-dioxothian-4-ol 関連文献

4-Methyl-1,1-dioxothian-4-olに関する追加情報

Recent Advances in the Study of 4-Methyl-1,1-dioxothian-4-ol (CAS: 1889428-06-1) in Chemical Biology and Pharmaceutical Research

The compound 4-Methyl-1,1-dioxothian-4-ol (CAS: 1889428-06-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug development.

Recent studies have highlighted the synthetic versatility of 4-Methyl-1,1-dioxothian-4-ol, which serves as a key intermediate in the preparation of various bioactive molecules. Researchers have developed novel synthetic routes to access this compound with high yield and purity, enabling its broader application in medicinal chemistry. The structural motif of the thiane ring with a sulfone group and a hydroxyl substituent at the 4-position has been identified as a critical pharmacophore in several drug candidates.

In terms of biological activity, preliminary investigations have demonstrated that 4-Methyl-1,1-dioxothian-4-ol exhibits promising inhibitory effects against specific enzymes involved in inflammatory pathways. In vitro studies using human cell lines have shown that derivatives of this compound can modulate the activity of key signaling molecules, suggesting potential applications in the treatment of chronic inflammatory diseases. Furthermore, molecular docking studies have revealed strong interactions between this compound and the active sites of certain protein targets, providing a structural basis for its biological effects.

The pharmacokinetic properties of 4-Methyl-1,1-dioxothian-4-ol have also been investigated in recent preclinical studies. These studies indicate that the compound possesses favorable absorption and distribution characteristics, with moderate metabolic stability. However, further optimization may be required to improve its bioavailability and reduce potential toxicity. Structure-activity relationship (SAR) studies are currently underway to identify the most pharmacologically active derivatives while minimizing off-target effects.

From a drug development perspective, 4-Methyl-1,1-dioxothian-4-ol represents an attractive scaffold for the design of novel therapeutic agents. Several pharmaceutical companies have included this compound in their screening libraries, and it has shown activity against multiple biological targets. The versatility of its chemical structure allows for diverse modifications, making it a valuable starting point for the development of drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases.

In conclusion, the growing body of research on 4-Methyl-1,1-dioxothian-4-ol (CAS: 1889428-06-1) underscores its potential as an important molecule in pharmaceutical research. While significant progress has been made in understanding its biological activities and synthetic applications, further studies are needed to fully explore its therapeutic potential and translate these findings into clinical applications. The compound's unique structural features and promising biological profile make it a compelling subject for ongoing and future research in chemical biology and drug discovery.

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